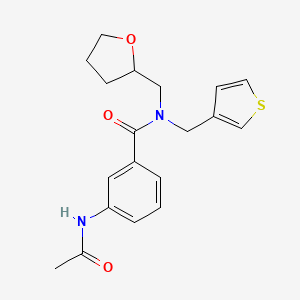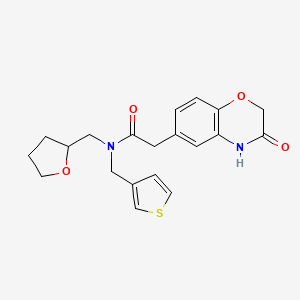
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Mécanisme D'action
Studies: Further studies on the mechanism of action of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may lead to the development of more potent and selective inhibitors.
In conclusion, 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide is a promising anti-cancer agent that has shown potent activity in preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic profile, and minimal toxicity. However, the complex synthesis process and high cost may limit its use in some settings.
Orientations Futures
There are several potential future directions for research on 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide. These include:
1. Combination therapy: 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may be used in combination with other cancer therapies to enhance their efficacy and overcome resistance.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Clinical trials: Clinical trials are ongoing to evaluate the safety and efficacy of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide in humans, and further research in this area may lead to its approval for clinical use.
4.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide involves a multi-step process that requires several chemical reactions. The first step involves the preparation of a key intermediate compound, which is then further modified to form the final product. The process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(acetylamino)-N-(tetrahydrofuran-2-ylmethyl)-N-(3-thienylmethyl)benzamide has been extensively studied in preclinical models and has shown potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been shown to be effective in overcoming resistance to other cancer therapies.
Propriétés
IUPAC Name |
3-acetamido-N-(oxolan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(22)20-17-5-2-4-16(10-17)19(23)21(11-15-7-9-25-13-15)12-18-6-3-8-24-18/h2,4-5,7,9-10,13,18H,3,6,8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGWKBYRQJMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(CC2CCCO2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903463.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903469.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methylsulfonyl)benzamide](/img/structure/B5903475.png)
![3-({4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)hexanoic acid](/img/structure/B5903482.png)
![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)